molecular formula C8H5F5S B13802498 [(Pentafluoroethyl)sulfanyl]benzene CAS No. 65538-00-3

[(Pentafluoroethyl)sulfanyl]benzene

Cat. No.: B13802498
CAS No.: 65538-00-3
M. Wt: 228.18 g/mol
InChI Key: MVWOBQJDBOYETE-UHFFFAOYSA-N
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Description

[(Pentafluoroethyl)sulfanyl]benzene is an organosulfur compound with the chemical formula C8H5F5S. This compound is characterized by the presence of a pentafluoroethyl group attached to a sulfanyl group, which is further bonded to a benzene ring. The unique structure of this compound imparts it with distinct physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Pentafluoroethyl)sulfanyl]benzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to fluorinate ortho-, meta-, and para-substituted aromatic thiols and disulfides. The reaction is typically carried out in batch and flow modes, with a comprehensive computational study employed to elucidate the reaction mechanism .

Industrial Production Methods

Industrial production of this compound often involves the use of diphenyl disulfide as a starting material. The fluorination process can be achieved using reagents such as silver(II) fluoride (AgF2) or xenon difluoride (XeF2). these methods generally suffer from low product yields and the need for expensive reagents .

Chemical Reactions Analysis

Types of Reactions

[(Pentafluoroethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Pentafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Pentafluoroethyl)sulfanyl]benzene involves its interaction with molecular targets through its pentafluoroethyl group. This group is highly lipophilic, which can enhance the compound’s ability to permeate cell membranes and interact with intracellular targets. The electron-withdrawing nature of the pentafluoroethyl group also influences the compound’s reactivity and interaction with various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Pentafluorosulfanylbenzene: Similar in structure but with a pentafluorosulfanyl group instead of a pentafluoroethyl group.

    Trifluoromethylthiobenzene: Contains a trifluoromethylthio group instead of a pentafluoroethyl group.

    Nonafluorobutanesulfonate: An ionic compound with a similar fluorinated sulfonyl group.

Uniqueness

[(Pentafluoroethyl)sulfanyl]benzene is unique due to its specific combination of a pentafluoroethyl group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, which are not observed in other similar compounds .

Properties

CAS No.

65538-00-3

Molecular Formula

C8H5F5S

Molecular Weight

228.18 g/mol

IUPAC Name

1,1,2,2,2-pentafluoroethylsulfanylbenzene

InChI

InChI=1S/C8H5F5S/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H

InChI Key

MVWOBQJDBOYETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(F)(F)F)(F)F

Origin of Product

United States

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